Sodium mercaptopyruvate dihydrate
Description
Sodium mercaptopyruvate dihydrate (NaC₃H₃O₃S·2H₂O) is the sodium salt of mercaptopyruvate (MPA), a thiol-containing compound involved in sulfur metabolism and enzymatic regulation. MPA, derived from cysteine via cysteine aminotransferase, exhibits inhibitory effects on TNAP, an enzyme linked to CPPD crystal deposition in joints, a hallmark of calcium pyrophosphate deposition disease (CPPDD) . This compound is utilized in research settings for exploring therapeutic strategies for pseudogout and related arthropathies.
Properties
Molecular Formula |
C3H7NaO5S |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
sodium;2-oxo-3-sulfanylpropanoate;dihydrate |
InChI |
InChI=1S/C3H4O3S.Na.2H2O/c4-2(1-7)3(5)6;;;/h7H,1H2,(H,5,6);;2*1H2/q;+1;;/p-1 |
InChI Key |
UTBPRNHFBUIAMM-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)C(=O)[O-])S.O.O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium mercaptopyruvate dihydrate can be synthesized through the transamination of cysteine by cysteine or aspartate transaminase, resulting in the formation of 3-mercaptopyruvate. This intermediate is then converted to this compound by reacting with sodium hydroxide and water .
Industrial Production Methods: Industrial production methods for this compound typically involve the large-scale synthesis of 3-mercaptopyruvate followed by its conversion to the sodium salt form. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Enzymatic Catalysis
The compound serves as a substrate for sulfurtransferases and aminotransferases:
3-Mercaptopyruvate Sulfurtransferase (MST)
MST catalyzes the transsulfuration of sodium mercaptopyruvate to produce H₂S and pyruvate :
Key Findings :
-
Assay Method : Pyruvate quantification via lactate dehydrogenase (LDH)-coupled NADH oxidation () .
-
Activity Range : 0.5–2.5 nmol pyruvate/min/mg protein in mammalian tissues .
Aspartate Aminotransferase (AST)
AST mediates the transamination of cysteine to form 3-mercaptopyruvate :
Thiol-Based Reactivity
The thiol group participates in redox and nucleophilic reactions:
Thiol-Disulfide Exchange
In biological systems, the -SH group undergoes reversible oxidation to form disulfides (R-S-S-R), critical in maintaining cellular redox balance .
Electrophilic Substitution
Reacts with electrophiles (e.g., alkylating agents):
This reaction is utilized to study enzyme active sites or modify protein thiols .
Interaction with Dehydrogenases
Sodium mercaptopyruvate dihydrate acts as a substrate for dehydrogenases:
Lactate Dehydrogenase (LDH)
LDH reduces the α-keto group to form 3-mercaptolactate :
Kinetic Parameters :
Comparative Analysis with Related Thiol Compounds
| Compound | Structure | Key Reactivity | Biological Role |
|---|---|---|---|
| Sodium Mercaptopyruvate | α-Keto thiolate | MST substrate, H₂S production | Cysteine metabolism, redox balance |
| Cysteine | Amino acid (-SH, -NH₂) | Protein synthesis, glutathione precursor | Antioxidant, detoxification |
| Glutathione | Tripeptide (γ-Glu-Cys-Gly) | Thiol-disulfide exchange | Oxidative stress defense |
| Homocysteine | Sulfur-containing amino acid | Transsulfuration to cysteine | Methylation cycle, vascular health |
Scientific Research Applications
Biochemical Research Applications
Metabolic Pathway Studies
Sodium mercaptopyruvate dihydrate is extensively used in studies of metabolic pathways involving sulfur-containing amino acids such as cysteine and methionine. It serves as an intermediate in the mercaptopyruvate pathway, facilitating the production of hydrogen sulfide, which plays critical roles in cellular signaling and metabolism.
Enzyme Activity Assays
Research has demonstrated the compound's utility in enzyme activity assays. For instance, it is used to measure the activity of 3-mercaptopyruvate sulfurtransferase (MPST) by quantifying pyruvate production in enzymatic reactions . This application is crucial for understanding enzyme kinetics and the regulatory mechanisms of sulfur metabolism.
| Enzyme | Reaction Type | Role of Sodium Mercaptopyruvate |
|---|---|---|
| MPST | Sulfur transfer | Acts as a substrate for pyruvate production |
| Rhodanese | Sulfur transfer | Participates in hydrogen sulfide generation |
Pharmaceutical Applications
Potential Therapeutic Uses
this compound has shown promise in various therapeutic contexts due to its antioxidant properties and role in hydrogen sulfide signaling. Studies indicate that it may have protective effects against oxidative stress and inflammation, making it a candidate for treating conditions like gastric ulcers and cardiovascular diseases .
Case Study: Gastric Mucosal Protection
In animal models, this compound has been investigated for its gastroprotective effects. Research demonstrated that administration of hydrogen sulfide donors improved gastric mucosal integrity under stress conditions, suggesting potential applications in treating gastric ulcers .
Antioxidant and Anti-inflammatory Properties
Biological Activity
this compound exhibits various biological activities primarily through its role as a hydrogen sulfide donor. Hydrogen sulfide has been implicated in numerous physiological processes, including vasodilation and cytoprotection against oxidative damage .
Research Findings
Studies have highlighted its anti-inflammatory effects, showing that sodium mercaptopyruvate can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . These findings suggest its potential utility in developing anti-inflammatory therapies.
Mechanism of Action
Sodium mercaptopyruvate dihydrate exerts its effects through several mechanisms:
Metabolism: It is involved in the transamination of cysteine to 3-mercaptopyruvate, which is then converted to pyruvate by 3-mercaptopyruvate sulfurtransferase.
Antioxidant Properties: It reacts with nitroprusside to form 3-bromopyruvic acid, exhibiting antioxidant properties.
Inhibition of Cyclase Activity: It inhibits cyclase activity in liver cells, reducing the production of prostaglandins, which are important inflammatory mediators
Comparison with Similar Compounds
Key Comparative Insights:
Functional Diversity :
- This compound is specialized for biochemical research, particularly in modulating enzymatic activity related to joint diseases .
- Sodium molybdate dihydrate has broad industrial applications, including catalysis and agriculture, due to its molybdenum content .
- Sodium dichloroisocyanurate dihydrate serves as a potent chlorine-based disinfectant, leveraging its oxidative properties .
Structural and Solubility Profiles :
Safety and Handling :
Functional Analogues: Thiol-Containing Compounds
Beyond dihydrate salts, this compound shares functional similarities with thiol-based compounds like cysteine and sodium mercaptoacetate (). These compounds exhibit enzyme-modulating properties:
Biological Activity
Sodium mercaptopyruvate dihydrate (SMPD) is a sodium salt derived from mercaptopyruvic acid, playing a significant role in various biochemical processes, particularly in sulfur metabolism. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.
This compound has the molecular formula and appears as a white crystalline solid that is soluble in water. The presence of a thiol group in its structure contributes to its reactivity and biological functions, particularly in the metabolism of sulfur-containing amino acids such as cysteine and methionine.
Biological Functions
SMPD serves multiple biological roles, primarily as a metabolic intermediate in sulfur metabolism. It is involved in the following processes:
- Cysteine Metabolism : SMPD is crucial for the conversion of cysteine into hydrogen sulfide (H₂S), a signaling molecule with various physiological functions.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress within cells.
- Protein Persulfidation : Research indicates that SMPD can act as a substrate for 3-mercaptopyruvate sulfur transferase (MPST), facilitating the persulfidation of proteins, which is important for cellular signaling and stress responses .
- Sulfane Sulfur Production : SMPD participates in the formation of sulfane sulfur compounds, which are critical for various cellular functions. MPST catalyzes the conversion of SMPD into pyruvate while generating persulfide species that can modify protein function .
- Cellular Signaling : The H₂S produced from SMPD metabolism acts as a signaling molecule, influencing pathways related to inflammation, apoptosis, and cell proliferation .
Case Studies
- Colon Cancer Cells : A study demonstrated that prolonged exposure to N-acetylcysteine (NAC) stimulates H₂S metabolism in colon cancer cells, indicating that SMPD can serve as a substrate for MPST under certain conditions .
- MCF-7 Cell Line : In experiments with the MCF-7 breast cancer cell line, it was observed that increasing concentrations of S-allyl-L-cysteine (SAC) led to decreased cell viability and reduced MPST activity. This suggests that SMPD's role in sulfur metabolism could be leveraged for therapeutic strategies against cancer .
Data Tables
| Biological Activity | Description |
|---|---|
| Cysteine Metabolism | Converts cysteine to H₂S via MPST |
| Antioxidant Properties | Reduces oxidative stress |
| Protein Persulfidation | Modifies protein function through sulfane sulfur |
| Research Findings | Study Focus | Key Outcome |
|---|---|---|
| Colon Cancer Cells | H₂S metabolism stimulation | NAC enhances SMPD's role as a substrate |
| MCF-7 Cell Line | Effects of SAC on cell viability | Decreased MPST activity with increased SAC |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying sodium mercaptopyruvate dihydrate in laboratory settings?
- This compound is typically synthesized via thiolation of pyruvate derivatives under controlled pH conditions. Purification often involves recrystallization from aqueous ethanol or methanol solutions. Researchers should verify purity using high-performance liquid chromatography (HPLC) or mass spectrometry (MS) to ensure >98% purity, as batch consistency is critical for reproducibility .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Key techniques include:
- Elemental analysis to confirm stoichiometry of the dihydrate form.
- FTIR spectroscopy to identify functional groups (e.g., thiol, carboxylate).
- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure.
- Thermogravimetric analysis (TGA) to assess thermal stability and hydration levels .
Q. How should this compound be stored to maintain stability in laboratory conditions?
- Store in airtight, light-resistant containers at 2–8°C under anhydrous conditions. Hydrated salts like dihydrates are prone to deliquescence or dehydration; periodic checks via TGA or Karl Fischer titration are recommended to monitor water content .
Advanced Research Questions
Q. How can batch-to-batch variability in this compound synthesis impact experimental outcomes, and how is this mitigated?
- Variability in impurities (e.g., residual solvents, oxidation byproducts) can alter reactivity in enzymatic assays. Mitigation strategies include:
- Enhanced QC protocols : Quantify peptide content (if applicable) and impurities using LC-MS .
- Design of Experiments (DOE) : Use factorial designs to identify critical synthesis parameters (e.g., pH, temperature) affecting purity .
Q. How should researchers resolve contradictions in published data on the compound’s reactivity in redox assays?
- Systematic literature reviews (SLRs) should categorize studies by experimental conditions (e.g., buffer composition, temperature). For example:
- Compare studies using phosphate-buffered saline (PBS) vs. Tris buffers, as PBS may chelate metal ions and suppress redox activity .
- Apply the PICOT framework to isolate variables (Population = compound, Intervention = assay type, Comparison = buffer systems) .
Q. What methodologies are recommended for quantifying trace impurities in this compound when used in sensitive bioassays?
- LC-MS/MS with multiple reaction monitoring (MRM) is optimal for detecting trace organics (e.g., mercaptopyruvate dimers).
- ICP-MS can identify heavy metal contaminants (e.g., Hg, Pb) at ppb levels. Validate methods per ICH guidelines, including limit of detection (LOD) and recovery studies .
Q. How does the dihydrate form influence the compound’s stability in long-term biological assays?
- The dihydrate structure may enhance solubility but increase hydrolysis risk in aqueous media. Monitor stability via:
- Accelerated stability studies (40°C/75% RH for 6 months) to simulate long-term storage.
- UV-Vis spectroscopy to track absorbance changes indicative of degradation .
Q. What experimental designs are appropriate for studying synergistic effects between this compound and other thiol-modulating agents?
- Use isobolographic analysis to evaluate additive, synergistic, or antagonistic effects in cellular models.
- Pair with agents like N-acetylcysteine (NAC) in dose-matrix assays, measuring glutathione (GSH) levels via Ellman’s assay .
Methodological Considerations
- Data Contradiction Analysis : Employ meta-analytical tools to compare studies, emphasizing variables like reagent grade (ACS vs. technical grade) and assay endpoints .
- Reproducibility : Document synthesis and storage conditions meticulously, aligning with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
